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molecular formula C17H13NO2 B8314548 9-Acetyl-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one

9-Acetyl-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one

Cat. No. B8314548
M. Wt: 263.29 g/mol
InChI Key: BLSAWPJOOXBPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108916B2

Procedure details

1,2-dihydro-6H-cyclopenta[c]carbazole-3-one 90 (6 g, 27.1 mmol) was suspended in dry CH2Cl2 (100 mL). Anhydrous AlCl3 (6 g, 45 mmol) was added with stirring on ice bath, followed by the dropwise addition of AcCl (2.4 mL, 33.2 mmol). The reaction mixture was stirred at about 5° C. for 24 h, and poured into ice water. The precipitated grey solid was filtered off, washed with water (2×100 mL), acetone (3×50 mL), diethyl ether (3×50 mL) to give 4 g (56.3%) of 9-acetyl-1,2-dihydro-6H-cyclopenta[c]carbazole-3-one 91.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:16]2[C:15]3[C:14]4[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=4[NH:8][C:7]=3[CH:6]=[CH:5][C:4]=2[C:3](=[O:17])[CH2:2]1.[Al+3].[Cl-].[Cl-].[Cl-].[C:22](Cl)([CH3:24])=[O:23]>C(Cl)Cl>[C:22]([C:12]1[CH:11]=[CH:10][C:9]2[NH:8][C:7]3[CH:6]=[CH:5][C:4]4[C:3](=[O:17])[CH2:2][CH2:1][C:16]=4[C:15]=3[C:14]=2[CH:13]=1)(=[O:23])[CH3:24] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1CC(C=2C=CC=3NC=4C=CC=CC4C3C21)=O
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(=O)(C)Cl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring on ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at about 5° C. for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The precipitated grey solid was filtered off
WASH
Type
WASH
Details
washed with water (2×100 mL), acetone (3×50 mL), diethyl ether (3×50 mL)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=2C=3C4=C(C=CC3NC2C=C1)C(CC4)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 56.3%
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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